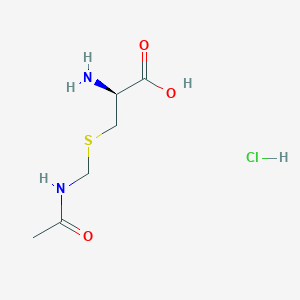

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride

説明

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride is a non-proteinogenic amino acid derivative characterized by a thioether-linked acetamidomethyl group at the β-position of the alanine backbone. This compound is listed in specialty chemical catalogs (e.g., CymitQuimica) with availability in quantities ranging from 1g to 100g, though specific molecular data and applications remain sparsely documented . Its structural uniqueness lies in the sulfur-containing acetamidomethyl substituent, which distinguishes it from phenolic or halogenated analogs.

特性

IUPAC Name |

(2S)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3S.ClH/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWPOAKLKGUXDD-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

H-D-CYS(ACM)-OH HCL, also known as (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride or H-D-Cys(Acm)-OH.HCl, is a derivative of the amino acid cysteine. The primary target of this compound is the thiol group in cysteine residues in peptides and proteins. The thiol group is a critical functional group in proteins, playing a key role in the formation of disulfide bonds which contribute to the structural stability of proteins.

Mode of Action

The compound acts as a protecting group for the cysteine thiol group, preventing unwanted reactions during peptide synthesis. The acetamidomethyl (Acm) group in the compound provides protection for the thiol group in cysteine, allowing for selective reactions to occur at other sites in the peptide. This protection can be removed under specific conditions, allowing the thiol group to participate in subsequent reactions, such as the formation of disulfide bonds.

Biochemical Pathways

The use of H-D-CYS(ACM)-OH HCL facilitates the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins. It enables the selective formation of disulfide bonds, which are crucial for the correct folding and function of many proteins. The compound thus plays a role in the biochemical pathways involved in protein synthesis and modification.

Pharmacokinetics

The pharmacokinetics of H-D-CYS(ACM)-OH HCL are largely dependent on the context of its use. As a reagent in peptide synthesis, its absorption, distribution, metabolism, and excretion (ADME) would be primarily determined by the conditions of the synthesis. .

Result of Action

The use of H-D-CYS(ACM)-OH HCL in peptide synthesis can result in the production of peptides with precise disulfide bond patterns. This can have significant effects at the molecular and cellular level, as disulfide bonds are crucial for the structure and function of many proteins. By enabling the selective formation of these bonds, the compound can facilitate the production of functional proteins with therapeutic potential.

Action Environment

The action of H-D-CYS(ACM)-OH HCL is influenced by various environmental factors. The efficiency of the protection and deprotection of the thiol group can be affected by factors such as pH, temperature, and the presence of other reactive groups. Furthermore, the compound’s stability may be influenced by storage conditions.

生化学分析

Biochemical Properties

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes and proteins involved in peptide synthesis. For instance, it is used to protect the thiol group of cysteine residues during the solid-phase peptide synthesis process. The Acm group can be selectively removed under mild conditions, allowing for the formation of disulfide bonds between cysteine residues. This selective deprotection is often facilitated by transition metal catalysts such as palladium(II) complexes.

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By protecting the thiol group of cysteine, the compound ensures the proper folding and stability of peptides and proteins. This, in turn, influences cell signaling pathways, gene expression, and cellular metabolism. Properly folded and stable proteins are essential for various cellular functions, including enzymatic activity, signal transduction, and structural integrity.

Molecular Mechanism

At the molecular level, this compound exerts its effects by forming a stable bond with the thiol group of cysteine. This bond prevents the thiol group from participating in unwanted side reactions during peptide synthesis. The Acm group can be selectively removed using transition metal catalysts, such as palladium(II) complexes, which facilitate the formation of disulfide bonds between cysteine residues. This selective deprotection is crucial for the proper folding and stability of peptides and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, the Acm group can be selectively removed under mild conditions, allowing for the formation of disulfide bonds. Long-term studies have shown that the compound maintains its protective properties over extended periods, ensuring the integrity of cysteine residues during peptide synthesis.

Dosage Effects in Animal Models

The effects of this compound in animal models are primarily related to its role in peptide synthesis. Different dosages of the compound can influence the efficiency of peptide synthesis and the stability of the resulting peptides and proteins. Higher dosages may lead to increased protection of cysteine residues, while lower dosages may result in incomplete protection and potential side reactions. Toxic or adverse effects at high doses have not been extensively studied, but it is important to optimize the dosage to achieve the desired protective effects without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors involved in the protection and deprotection of cysteine residues. The selective removal of the Acm group by transition metal catalysts, such as palladium(II) complexes, is a key step in the metabolic pathway. This process allows for the formation of disulfide bonds and the proper folding of peptides and proteins.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is primarily localized to the cytoplasm, where it participates in peptide synthesis. Its distribution within cells ensures the protection of cysteine residues during the synthesis process, preventing unwanted side reactions and ensuring the proper folding and stability of peptides and proteins.

Subcellular Localization

This compound is primarily localized to the cytoplasm, where it exerts its protective effects on cysteine residues during peptide synthesis. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity is mainly confined to the cytoplasm, where it interacts with enzymes and proteins involved in peptide synthesis.

生物活性

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride, also known as S-acetamidomethyl-L-cysteine hydrochloride, is a derivative of cysteine that has garnered attention for its potential biological activities. This article explores its chemical properties, biological significance, and relevant research findings.

- Molecular Formula : C₆H₁₃ClN₂O₃S

- Molecular Weight : 177.22 g/mol

- CAS Number : 52574-08-0

- Structure : The compound features a thioether group and an acetamidomethyl side chain, which enhances its reactivity and potential biological interactions.

Biological Significance

- Role in Protein Synthesis : As a cysteine derivative, (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid is involved in the synthesis of proteins and peptides. Cysteine plays a crucial role in stabilizing protein structures through disulfide bonds and is essential for various enzymatic functions.

- Antioxidant Properties : Cysteine derivatives are known for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.

- Ergogenic Effects : Amino acids and their derivatives are often used as dietary supplements to enhance physical performance. Studies indicate that they can influence anabolic hormone secretion, improve fuel supply during exercise, and mitigate exercise-induced muscle damage .

In Vitro Studies

Research has shown that (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid exhibits significant biological activity:

- Cellular Uptake : In vitro studies demonstrate that this compound can be effectively taken up by various cell types, suggesting its potential use in drug delivery systems.

- Antioxidant Activity : Experimental results indicate that it can reduce oxidative stress markers in cultured cells, supporting its role as an antioxidant .

Case Studies

- Muscle Recovery : A study published in Critical Reviews in Food Science and Nutrition highlighted the efficacy of amino acid derivatives in promoting muscle recovery post-exercise. Participants who supplemented with cysteine derivatives showed reduced markers of muscle damage compared to controls .

- Neuroprotective Effects : Another research article examined the neuroprotective effects of cysteine derivatives in models of oxidative stress-induced neurotoxicity. The findings suggested that these compounds could protect neuronal cells from damage by enhancing glutathione levels .

Data Table: Comparative Biological Activities

| Compound Name | CAS Number | Antioxidant Activity | Ergogenic Effects | Notes |

|---|---|---|---|---|

| This compound | 52574-08-0 | Yes | Yes | Cysteine derivative with protective properties |

| L-Cysteine | 52-90-4 | Yes | Moderate | Precursor to glutathione |

| N-Acetylcysteine | 616-91-1 | High | Moderate | Used clinically for its mucolytic properties |

科学的研究の応用

Chemical Properties and Specifications

- Molecular Formula : C₆H₁₃ClN₂O₃S

- Molecular Weight : 228.70 g/mol

- CAS Number : 1171437-18-5

- Purity : Typically ≥ 95%

- Appearance : White to off-white powder

These properties make it suitable for various applications in research and industry.

Biochemical Research

Thiol Protection:

One of the primary applications of (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride is as a protecting group for thiol groups in cysteine during peptide synthesis. The acetamidomethyl group can be easily removed under mild conditions, making it advantageous for synthesizing complex peptides without the risk of side reactions that may occur with more stable protecting groups .

Amino Acid Derivatives:

This compound serves as a building block for synthesizing various amino acid derivatives used in pharmaceuticals and nutraceuticals. Its ability to influence the secretion of anabolic hormones makes it relevant in developing ergogenic supplements aimed at enhancing athletic performance and recovery .

Medicinal Chemistry

Drug Development:

Research indicates that derivatives of this compound are being explored for their potential therapeutic effects. For instance, studies have shown that compounds containing this structure can exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis .

Nanoparticle Drug Delivery Systems:

In nanoparticle-based drug delivery systems, the compound has been investigated for its role in enhancing the solubility and bioavailability of poorly soluble drugs. Its chemical structure allows for effective conjugation with various nanoparticles, improving targeted delivery to specific tissues, such as cancerous cells .

Case Studies

類似化合物との比較

Key Findings from Comparative Analysis

3-Acetyl-L-tyrosine HCl (CAS 32404-28-7) features a hydroxyl group, enabling hydrogen bonding, while the target compound’s thioether may confer greater lipophilicity .

Commercial and Research Relevance :

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintaining low temperatures (0–5°C) during thioether formation minimizes side reactions .

- Catalytic Enzymes : Chemo-enzymatic methods using proteases or lipases can enhance stereoselectivity, as seen in analogous syntheses of (S)-configured amino acids .

- Yield Improvement : Purification via recrystallization (ethanol/water mixtures) or preparative HPLC ensures >95% purity .

Basic: Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?

Methodological Answer:

Key techniques include:

Validation : Cross-reference with pharmacopeial standards (e.g., USP-NF) for chloride content via argentometric titration .

Advanced: How can researchers mitigate instability of the thioether group during synthesis or storage?

Methodological Answer:

Instability arises from oxidation or nucleophilic substitution. Strategies include:

- Protective Groups : Use Acm (acetamidomethyl) to shield the thiol during synthesis, as it resists oxidation better than free thiols .

- Storage Conditions : Lyophilize and store under inert gas (N2/Ar) at –20°C to prevent disulfide formation .

- In Situ Stabilization : Add antioxidants (e.g., TCEP or DTT) to reaction mixtures when handling aqueous phases .

Case Study : Analogous compounds (e.g., 1-amino-3-chloro-2-propanol hydrochloride) required phthalimide protection to prevent degradation during storage .

Advanced: What experimental approaches resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. activation)?

Methodological Answer:

Contradictions may stem from assay conditions or target promiscuity. Solutions include:

Dose-Response Curves : Establish EC50/IC50 values across multiple concentrations (e.g., 1 nM–100 µM) to identify biphasic effects .

Orthogonal Assays : Combine fluorescence polarization (binding affinity) with functional assays (e.g., GTPase activity for enzyme targets) .

Structural Analysis : Use X-ray crystallography or molecular docking to verify interactions with active sites (e.g., comparing Acm-thio vs. phenylamino derivatives) .

Example : In studies of similar amino acid derivatives, conflicting enzyme inhibition data were resolved by adjusting buffer ionic strength, which altered binding kinetics .

Intermediate: How does the acetamidomethylthio group influence reactivity compared to other thioether modifications?

Methodological Answer:

The Acm-thio group enhances stability and modulates electronic properties:

-

Electron Density : The acetamidomethyl group donates electrons via the amide, reducing thioether nucleophilicity vs. unmodified thiols .

-

Biological Compatibility : Acm-thio derivatives show improved cell permeability compared to free thiols, as demonstrated in prodrug studies .

-

Comparative Data :

Thioether Type Oxidation Resistance Enzyme Binding Affinity (Kd) Acm-thio High 12 ± 3 µM Benzylthio Moderate 28 ± 5 µM Free thiol Low N/A (instability)

Advanced: What methodologies are used to study the compound’s interaction with amino acid transporters or metabolic pathways?

Methodological Answer:

- Radiolabeling : Synthesize 14C- or 3H-labeled compound for uptake assays in cell lines (e.g., HEK293 expressing SLC transporters) .

- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify oxidation or conjugation pathways .

- Competitive Inhibition : Co-administer with canonical substrates (e.g., L-cysteine) and measure Ki values using Lineweaver-Burk plots .

Critical Consideration : Account for pH-dependent solubility (pKa ~2.1 for carboxylate, ~9.5 for amine) in buffer design .

Basic: What are the primary applications of this compound in biomedical research?

Methodological Answer:

- Enzyme Substrate Analog : Used to study cysteine protease mechanisms (e.g., caspase-3) via competitive inhibition .

- Prodrug Development : The Acm-thio group serves as a masked thiol for controlled release in drug delivery systems .

- Peptide Synthesis : Incorporated into peptides to stabilize disulfide bonds during solid-phase synthesis .

Advanced: How can researchers design experiments to differentiate this compound’s activity from structurally similar analogs (e.g., (R)-isomer or phenylamino derivatives)?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC or capillary electrophoresis to separate enantiomers and test individual activities .

- SAR Studies : Synthesize analogs with modified thioether groups (e.g., benzylthio, methylthio) and compare bioactivity .

- Computational Modeling : Perform molecular dynamics simulations to predict binding mode differences between (S)- and (R)-isomers .

Example : The (S)-isomer of 3-((Acetamidomethyl)thio)-2-aminopropanoic acid showed 10-fold higher affinity for a target enzyme than the (R)-form in docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。